![molecular formula C23H20N4O4S B5382126 1-(4-ethoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5382126.png)
1-(4-ethoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
The compound is related to a family of heterocyclic compounds that have been extensively studied for their diverse chemical reactions and potential applications in various fields. These studies have included the synthesis and characterization of pyrazole and pyrimidine derivatives, often highlighting their structural and functional diversity.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, typically employing 1,3-diethyl-2-thiobarbituric acid and various aldehydes in the presence of pyridine to yield dihydro-2-thioxodihydropyrimidine derivatives (Asiri & Khan, 2010). This methodology is indicative of the synthetic pathways that might be applied to the target compound.
Molecular Structure Analysis
Molecular structure elucidation typically involves a combination of spectral analysis techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS, providing detailed insights into the compound's chemical environment and confirming its structure (Asiri & Khan, 2010).
Chemical Reactions and Properties
The reactivity of such compounds is often explored through their interaction with various reagents, leading to the synthesis of a range of heterocyclic systems. These reactions are crucial for understanding the compound's chemical behavior and potential for further derivatization.
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical handling and application of these compounds. X-ray diffraction techniques have been employed to elucidate the crystal structures of related compounds, providing insights into their molecular packing and solid-state properties.
Chemical Properties Analysis
Chemical properties, including reactivity towards different chemical reagents and conditions, are pivotal in defining the compound's applications and stability. Studies on related compounds have explored their potential as antimicrobial agents, indicating a broad scope of chemical behavior and utility (Laxmi, Kuarm, & Rajitha, 2012).
properties
IUPAC Name |
(5E)-1-(4-ethoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-3-31-17-11-9-15(10-12-17)26-21(29)19(20(28)24-23(26)32)13-18-14(2)25-27(22(18)30)16-7-5-4-6-8-16/h4-13,18H,3H2,1-2H3,(H,24,28,32)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJHOEXCCSPXCB-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3C(=NN(C3=O)C4=CC=CC=C4)C)C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3C(=NN(C3=O)C4=CC=CC=C4)C)/C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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